molecular formula C6H16NO4P B13179164 hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate CAS No. 476493-48-8

hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate

Cat. No.: B13179164
CAS No.: 476493-48-8
M. Wt: 197.17 g/mol
InChI Key: CFKIUJQHVVMWGR-LURJTMIESA-N
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Description

Hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate is a chemical compound with the molecular formula C₆H₁₆NO₄P and a molecular weight of 197.17 g/mol . This compound is known for its unique structure, which includes a phosphonate group and a trimethylazaniumyl group, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate typically involves the reaction of (2S)-2-hydroxy-3-(trimethylazaniumyl)propyl chloride with a phosphonic acid derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with cell surface receptors .

Comparison with Similar Compounds

Similar Compounds

  • Hydrogen [(2S)-2-hydroxy-3-(trimethylammonio)propyl]phosphonate
  • Hydrogen [(2R)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate

Uniqueness

Hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate is unique due to its specific stereochemistry and the presence of both a phosphonate and a trimethylazaniumyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

476493-48-8

Molecular Formula

C6H16NO4P

Molecular Weight

197.17 g/mol

IUPAC Name

hydroxy-[(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphinate

InChI

InChI=1S/C6H16NO4P/c1-7(2,3)4-6(8)5-12(9,10)11/h6,8H,4-5H2,1-3H3,(H-,9,10,11)/t6-/m0/s1

InChI Key

CFKIUJQHVVMWGR-LURJTMIESA-N

Isomeric SMILES

C[N+](C)(C)C[C@@H](CP(=O)(O)[O-])O

Canonical SMILES

C[N+](C)(C)CC(CP(=O)(O)[O-])O

Origin of Product

United States

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